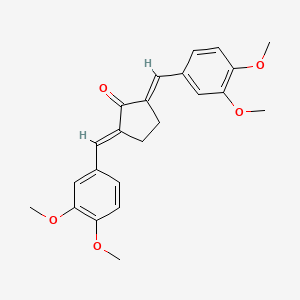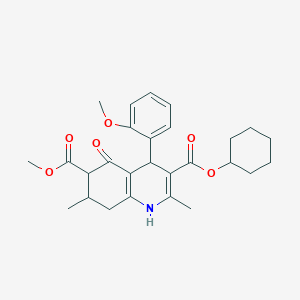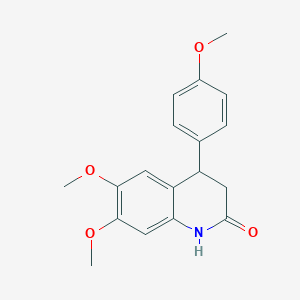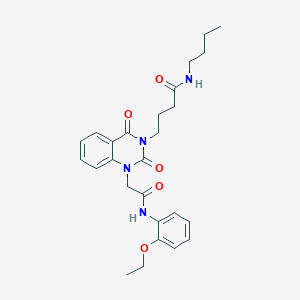
(2E,5E)-2,5-bis(3,4-dimethoxybenzylidene)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5E)-2,5-bis(3,4-dimethoxybenzylidene)cyclopentanone is a chemical compound with the molecular formula C23H24O5 It is a derivative of cyclopentanone, featuring two benzylidene groups substituted with methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2,5-bis(3,4-dimethoxybenzylidene)cyclopentanone typically involves the condensation reaction between cyclopentanone and 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the double bonds (C=C) in the final product. The reaction is typically performed under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2,5-bis(3,4-dimethoxybenzylidene)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bonds (C=C) to single bonds (C-C), forming saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated cyclopentanone derivatives.
Substitution: Various substituted benzylidene cyclopentanone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Mechanism of Action
The mechanism by which (2E,5E)-2,5-bis(3,4-dimethoxybenzylidene)cyclopentanone exerts its effects is primarily related to its ability to interact with molecular targets such as enzymes and receptors. For example, its antidiabetic activity is linked to its interaction with adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . The compound’s antioxidant properties are attributed to its ability to donate electrons or hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
(2E,5E)-2,5-bis(3,4-dimethoxybenzylidene)cyclopentanone can be compared to other similar compounds such as curcumin and its derivatives. While curcumin is well-known for its antioxidant and anti-inflammatory properties, this compound offers unique structural features that may enhance its stability and reactivity in certain applications . Other similar compounds include various benzylidene cyclopentanone derivatives, which share similar core structures but differ in their substituent groups and overall reactivity.
Properties
Molecular Formula |
C23H24O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(2E,5E)-2,5-bis[(3,4-dimethoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C23H24O5/c1-25-19-9-5-15(13-21(19)27-3)11-17-7-8-18(23(17)24)12-16-6-10-20(26-2)22(14-16)28-4/h5-6,9-14H,7-8H2,1-4H3/b17-11+,18-12+ |
InChI Key |
NADUQCROZYTGPH-JYFOCSDGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/CC2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)propan-1-one](/img/structure/B11446455.png)
![6-Cyclohexyl 2-methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate](/img/structure/B11446459.png)
![8-(3-bromophenyl)-3-(3,4-dimethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11446464.png)
![7-(3-fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11446470.png)
![7-methyl-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11446481.png)
![8-(3-methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11446483.png)


![5-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B11446493.png)

![{2-[(E)-({[3-(2-Naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11446510.png)
![3-(3-chloro-4-methylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11446518.png)
![6-Benzyl-3-[(3-methoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11446524.png)
![4-ethyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11446538.png)
